molecular formula C12H12ClNO3 B1469167 1-[2-(4-Chlorophenyl)acetyl]azetidine-3-carboxylic acid CAS No. 1408485-12-0

1-[2-(4-Chlorophenyl)acetyl]azetidine-3-carboxylic acid

Cat. No.: B1469167
CAS No.: 1408485-12-0
M. Wt: 253.68 g/mol
InChI Key: PQDAQZPWFUPAQI-UHFFFAOYSA-N
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Description

“1-[2-(4-Chlorophenyl)acetyl]azetidine-3-carboxylic acid” is a chemical compound with the formula C12H12ClNO3 . It is a derivative of azetidine, a four-membered heterocyclic compound with nitrogen as its heteroatom .


Synthesis Analysis

The synthesis of azetidines, including derivatives like “this compound”, has been a subject of research in organic chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . Various methods have been developed for the synthesis of azetidines, including the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .


Molecular Structure Analysis

The molecular structure of “this compound” includes a four-membered azetidine ring, a carboxylic acid group, and a 4-chlorophenyl group . The presence of these functional groups can influence the compound’s reactivity and potential applications.


Chemical Reactions Analysis

Azetidines, including “this compound”, exhibit unique reactivity due to the strain in the four-membered ring . This strain can be leveraged to trigger various chemical reactions under suitable conditions .

Scientific Research Applications

Functional Derivatives of Azetidines

The cyclization of methyl α-tosylamino-γ-chlorobutyrate led to the preparation of various azetidine derivatives, including compounds structurally related to 1-[2-(4-Chlorophenyl)acetyl]azetidine-3-carboxylic acid. These derivatives have implications in the study of azetidine's chemical properties and potential applications in material science and chemistry (Chen, Sanjiki, Kato, & Ohta, 1967).

Ion Uptake and Release in Plants

Azetidine-2-carboxylic acid was used as an analog of proline to investigate the relationship between protein synthesis and ion transport in plants. This study could provide insights into the roles of azetidine derivatives in plant physiology and biochemistry (Pitman, Wildes, Schaefer, & Wellfare, 1977).

Presence in the Food Chain

Research has shown that azetidine-2-carboxylic acid, a compound similar to this compound, is present in sugar beets and table beets, and it can be misincorporated into proteins in place of proline, causing toxic effects. This finding highlights the potential environmental and health implications of azetidine derivatives (Rubenstein et al., 2009).

Study of Proline Metabolism

Azetidine-2-carboxylic acid is used in the study of proline metabolism and protein conformation. Its structural similarity to proline makes it a useful tool in biochemical and physiological studies (Verbruggen, van Montagu, & Messens, 1992).

Synthesis of Azetidine Derivatives

The synthesis of various azetidine-2-carboxylic acid derivatives demonstrates the chemical versatility of azetidine compounds and their potential utility in developing novel molecules for research and application (Sajjadi & Lubell, 2008).

Future Directions

The future directions for “1-[2-(4-Chlorophenyl)acetyl]azetidine-3-carboxylic acid” could involve further exploration of its synthesis, reactivity, and potential applications in pharmaceutical and agrochemical research . The development of new reaction protocols could also help overcome some long-standing challenges in the field .

Properties

IUPAC Name

1-[2-(4-chlorophenyl)acetyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO3/c13-10-3-1-8(2-4-10)5-11(15)14-6-9(7-14)12(16)17/h1-4,9H,5-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDAQZPWFUPAQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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